molecular formula C16H10O7 B162292 Benzophenone-2,4,5-tricarboxylic Acid CAS No. 135989-69-4

Benzophenone-2,4,5-tricarboxylic Acid

Cat. No.: B162292
CAS No.: 135989-69-4
M. Wt: 314.25 g/mol
InChI Key: OGQPSIOWWYARAZ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that benzophenones can interact with various cellular components, potentially leading to changes in cellular function .

Biochemical Pathways

Benzophenones, including Benzophenone-2,4,5-tricarboxylic Acid, have been shown to affect photosynthesis in certain organisms. For instance, in the freshwater microalga Chlamydomonas reinhardtii, benzophenones can impair photosynthesis, leading to a shift towards heterotrophic metabolism . This suggests that this compound may interact with the biochemical pathways involved in photosynthesis and energy metabolism.

Result of Action

Studies on related benzophenones suggest that they can cause oxidative damage and affect energy metabolism in certain organisms .

Preparation Methods

The synthesis of Benzophenone-2,4,5-tricarboxylic Acid involves several steps. One common method includes the reaction of benzophenone with phthalic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the tricarboxylic acid derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzophenone-2,4,5-tricarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-benzoylbenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPSIOWWYARAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468021
Record name 5-Benzoylbenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135989-69-4
Record name 5-Benzoylbenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-2,4,5-tricarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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